molecular formula C17H18O B13871065 1-(4-Benzylphenyl)-2-methylpropan-1-one

1-(4-Benzylphenyl)-2-methylpropan-1-one

Cat. No.: B13871065
M. Wt: 238.32 g/mol
InChI Key: HEKGMQFCUZTJEJ-UHFFFAOYSA-N
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Description

1-(4-Benzylphenyl)-2-methylpropan-1-one is an aromatic ketone characterized by a propan-1-one backbone substituted with a benzylphenyl group at the 4-position and a methyl branch at the 2-position.

Properties

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

1-(4-benzylphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C17H18O/c1-13(2)17(18)16-10-8-15(9-11-16)12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3

InChI Key

HEKGMQFCUZTJEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylphenyl)-2-methylpropan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzyl chloride reacts with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, alternative methods such as catalytic hydrogenation and oxidation may be employed to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield secondary alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Benzyl benzoic acid, benzaldehyde.

    Reduction: 1-(4-Benzylphenyl)-2-methylpropan-1-ol.

    Substitution: Halogenated derivatives such as 4-bromobenzylphenyl-2-methylpropan-1-one.

Scientific Research Applications

1-(4-Benzylphenyl)-2-methylpropan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Benzylphenyl)-2-methylpropan-1-one involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding with biological macromolecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Physical State Key Properties/Applications
This compound C₁₇H₁₈O 238.33 (calculated) 4-Benzylphenyl Likely liquid* High lipophilicity, potential catalyst intermediate
1-(4-Methoxyphenyl)-2-methylpropan-1-one C₁₁H₁₄O₂ 178.23 4-Methoxyphenyl Colorless liquid NMR: δ 7.94–7.84 (aromatic H), 3.79 (OCH₃)
1-(4-Ethylphenyl)-2-methylpropan-1-one C₁₂H₁₆O 176.26 4-Ethylphenyl Not reported Used in organic synthesis
1-(4-Bromophenyl)-2-methylpropan-1-one C₁₀H₁₁BrO 227.10 4-Bromophenyl Not reported Reactivity in SNAr reactions
1-[4-(Benzyloxy)phenyl]propan-1-one C₁₆H₁₆O₂ 240.29 4-Benzyloxyphenyl Not reported Intermediate in drug synthesis

*Physical state inferred from analogs like 1-(4-methoxyphenyl)-2-methylpropan-1-one, which is a liquid .

Spectroscopic Data Highlights

  • 1H NMR :

    • 1-(4-Methoxyphenyl)-2-methylpropan-1-one shows a singlet at δ 3.79 ppm for the methoxy group and a septet at δ 3.45 ppm for the methyl-branched CH .
    • The benzylphenyl analog would likely display complex splitting for aromatic protons due to the bulky substituent.
  • 13C NMR :

    • Carbonyl signals in analogs range from δ 203.1 ppm (methoxy derivative) to δ 200–210 ppm (bromo derivative), depending on electronic effects .

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